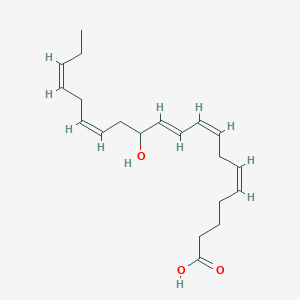

(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid

Vue d'ensemble

Description

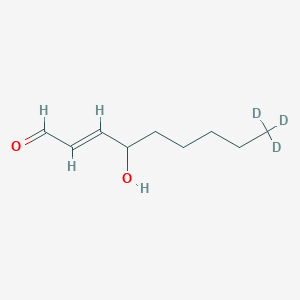

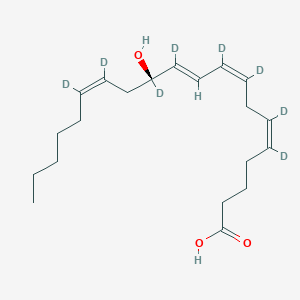

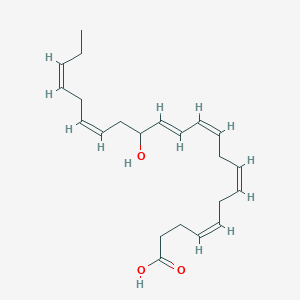

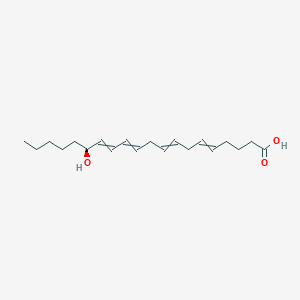

“(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid” is a chemical compound . The molecule contains a total of 54 bonds, including 22 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .

Molecular Structure Analysis

The molecule consists of 55 atoms, including 32 Hydrogen atoms, 20 Carbon atoms, and 3 Oxygen atoms . It contains a total of 54 bonds, including 22 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis

The molecule has a molecular weight of 320.5 g/mol. It contains a total of 54 bonds, including 22 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol . More detailed physical and chemical properties might be found in specialized chemical literature or databases.Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid”, focusing on unique applications:

Catalytic Applications

The compound has been used in the synthesis and characterization of mesoporous materials like SBA-15 to form solid acid catalysts. These catalysts are characterized by various techniques and used in reactions such as esterification .

Role in Hypoxia-Induced Responses

Studies have explored the role of enzymes that convert arachidonic acid to 15(S)-HPETE and subsequently to 15-HETE, which is involved in hypoxia-induced responses in biological systems .

Activation of Peroxisome Proliferator-Activated Receptors

15(S)-HETE has been found to activate peroxisome proliferator-activated receptors (PPARs), which modulate gene expression in response to unsaturated fatty acid ligands .

Impact on Angiogenesis

Research has indicated that metabolites from the 15-lipoxygenase pathway, including 15(S)-HETE, have effects on angiogenesis, influencing the inflammatory process .

Enhancement of Plant Growth

Enterobacter 15S and its secreted organic acids have been shown to enhance morpho-physiological traits of plants, indicating a potential application in agriculture .

Catalytic Activity in Organic Synthesis

The compound has been studied for its catalytic activity in organic synthesis processes, such as transesterification and Prins condensation reactions .

Mécanisme D'action

Target of Action

The primary targets of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid, also known as 15-HETE, are the pulmonary artery endothelial cells and smooth muscle cells . These cells play a crucial role in the pulmonary vasculature, and the disruption of their signaling pathways can lead to diseases such as Pulmonary Arterial Hypertension (PAH) .

Mode of Action

15-HETE interacts with its targets primarily through the arachidonic acid cascade . It is a metabolite of 15-Lipoxygenase (15-LO), which is upregulated in the target cells of PAH patients . 15-HETE plays a central role in the contractile machinery and initiates and propagates cell proliferation via its effects on signal pathways, mitogens, and cell cycle components .

Biochemical Pathways

15-HETE is part of the arachidonic acid cascade, a crucial biochemical pathway in the pulmonary vasculature . Both 15-LO and 15-HETE are upregulated in PAH, leading to a proliferative, antiapoptotic, and vasoconstrictive physiological environment . This environment contributes to hypoxic pulmonary hypertension, a severe and often fatal disease characterized by elevated pulmonary arterial pressure .

Pharmacokinetics

This compound is unstable and can be reduced by peroxidases to the corresponding 15-HETE .

Action Environment

The action of 15-HETE is influenced by environmental factors such as hypoxia . Persistent or intermittent hypoxia, either globally or regionally within confined areas of the lung, can exacerbate the effects of 15-HETE, leading to elevated pulmonary vascular resistance and pulmonary arterial remodeling . This remodeling is characterized largely by medial hypertrophy and hyperplasia due to enhanced vascular smooth muscle cell proliferation or attenuated apoptosis and endothelial cell over-proliferation .

Propriétés

IUPAC Name |

(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFATNQSLKRBCI-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390600 | |

| Record name | CTK3E6555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |

CAS RN |

83603-31-0 | |

| Record name | CTK3E6555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)